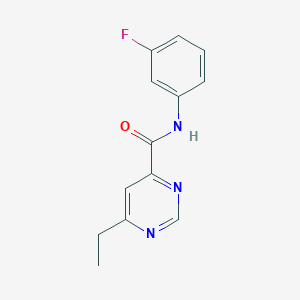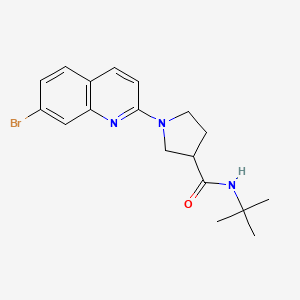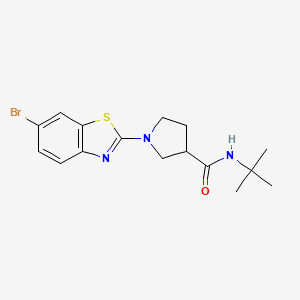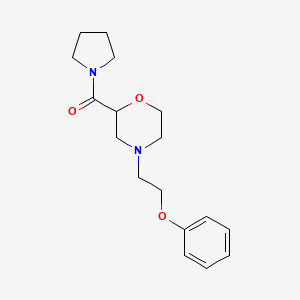![molecular formula C14H14F3NOS2 B6473794 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide CAS No. 2640846-01-9](/img/structure/B6473794.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide is a synthetic organic compound featuring a unique trifluorobutanamide backbone substituted with a bithiophene group. This structural motif lends the compound interesting electrochemical properties, making it a valuable subject in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the 2,2'-bithiophene group, which is then ethylated. The ethylation reaction involves a catalytic process using palladium on carbon (Pd/C) in the presence of a base. Subsequently, the ethylated bithiophene derivative reacts with 4,4,4-trifluorobutyryl chloride to form the final N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide compound. This last step typically requires a non-aqueous solvent like tetrahydrofuran (THF) and occurs under anhydrous conditions to avoid any potential hydrolysis of the trifluorobutyryl chloride.
Industrial Production Methods: On an industrial scale, this compound might be produced through batch or continuous flow processes, leveraging automated systems for precise control over reaction conditions. Industrial synthesis requires meticulous attention to purification steps, often employing techniques such as column chromatography or recrystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: : The bithiophene moiety is susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : Though less common, the compound can be reduced to modify the bithiophene core or the trifluorobutanamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions, especially at the thiophene rings, are possible.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conducted under both acidic and basic conditions, depending on the nature of the substituent and the desired site of substitution.
Major Products Formed: The products vary based on the reaction type. For example, oxidation reactions primarily yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the bithiophene rings.
Applications De Recherche Scientifique
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide is valuable in various research domains:
Chemistry: : Utilized in the study of conductive polymers and organic electronics due to its electrochemical properties.
Biology: : Investigated for its potential in bio-imaging and as a probe due to its fluorescence characteristics.
Medicine: : Explored for drug development, particularly in targeting diseases that involve oxidative stress or require specific molecular interactions.
Industry: : Applied in the fabrication of organic photovoltaic cells and light-emitting diodes (LEDs), harnessing its conductive and photophysical properties.
Mécanisme D'action
The compound's effects stem from its ability to engage in π-π interactions and electron donation/withdrawal processes due to the bithiophene core and trifluorobutanamide group. These interactions are crucial in molecular recognition and binding to specific biological targets or in the facilitation of electron transfer in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Thienyl)ethyl-4,4,4-trifluorobutanamide
N-(2-{[2,2'-Bithiazole]-5-yl}ethyl)-4,4,4-trifluorobutanamide
N-(2-{[2,2'-Bipyridine]-5-yl}ethyl)-4,4,4-trifluorobutanamide
Uniqueness: While all these compounds share a trifluorobutanamide backbone, the bithiophene substitution in N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide provides enhanced electrochemical stability and distinct photophysical properties, distinguishing it in research focused on conductive and photoactive materials.
There you go, a detailed exploration of this compound, its synthesis, reactions, applications, and what sets it apart from its peers. It’s quite the molecule, wouldn’t you agree?
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NOS2/c15-14(16,17)7-5-13(19)18-8-6-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCBPGYKBCMBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473713.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473717.png)
![4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473733.png)
![2-(4-chlorophenoxy)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6473740.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)


![4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473760.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)


![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6473801.png)
![2-(5-chloro-2-methylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6473807.png)
